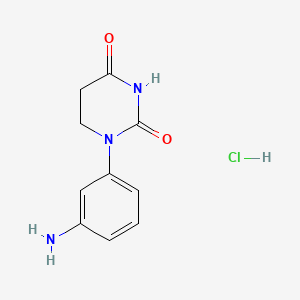
1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of an aminophenyl group attached to a dihydropyrimidine-dione core. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the condensation of 3-aminobenzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride
- 1-(2-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride
- 1-(3-Methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride
Uniqueness
1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to the specific positioning of the aminophenyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C10H12ClN3O2 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
1-(3-aminophenyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15;/h1-3,6H,4-5,11H2,(H,12,14,15);1H |
Clé InChI |
SHUPCZRYDARBJA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
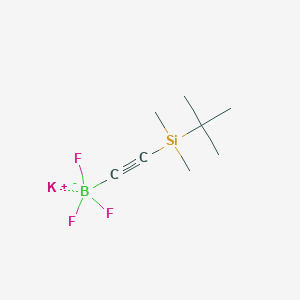
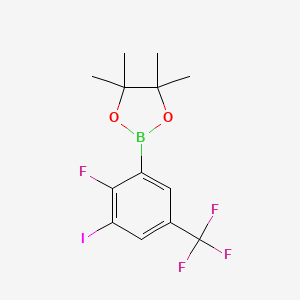


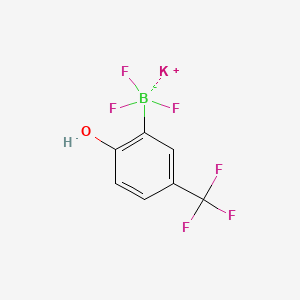
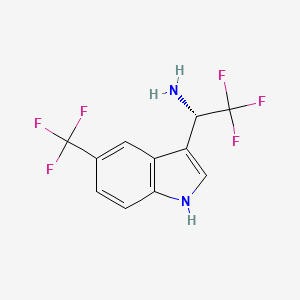
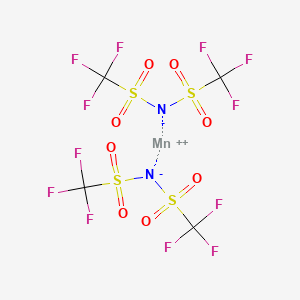

![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)

![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)
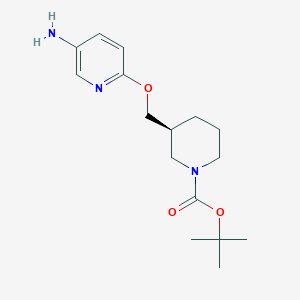
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)
